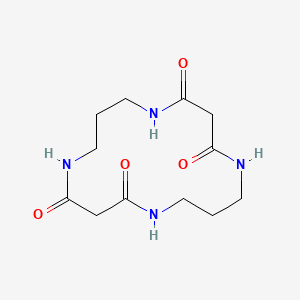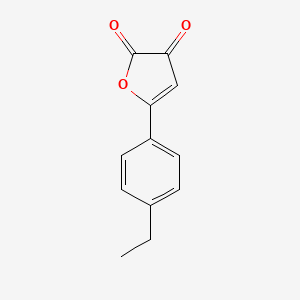
5-(4-Ethylphenyl)furan-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethylphenyl)furan-2,3-dione: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the 4-ethylphenyl group attached to the furan ring makes this compound unique and potentially useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-Ethylphenyl)furan-2,3-dione can be achieved through the Paal-Knorr furan synthesis. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The reaction typically requires a strong acid catalyst such as trifluoroacetic acid and can be carried out under mild conditions .
Industrial Production Methods:
Industrial production of this compound may involve the use of microwave-assisted Paal-Knorr reactions to enhance reaction rates and yields. This method allows for the efficient synthesis of polysubstituted furans, including this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic sites of the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
5-(4-Ethylphenyl)furan-2,3-dione is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a precursor for various chemical reactions .
Biology:
It can be used in the synthesis of pharmaceuticals and agrochemicals .
Medicine:
Research is ongoing to explore the potential medicinal properties of this compound. It may have applications in the development of new drugs and therapeutic agents .
Industry:
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5-(4-Ethylphenyl)furan-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function .
Comparación Con Compuestos Similares
Furan-2,3-dione: Lacks the 4-ethylphenyl group, making it less hydrophobic and potentially less reactive.
5-Phenylfuran-2,3-dione: Similar structure but without the ethyl group, leading to different chemical properties.
5-(4-Methylphenyl)furan-2,3-dione: Contains a methyl group instead of an ethyl group, which can affect its reactivity and solubility.
Uniqueness:
5-(4-Ethylphenyl)furan-2,3-dione is unique due to the presence of the 4-ethylphenyl group, which enhances its hydrophobicity and potentially increases its reactivity in certain chemical reactions. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
132680-91-2 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-(4-ethylphenyl)furan-2,3-dione |
InChI |
InChI=1S/C12H10O3/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(14)15-11/h3-7H,2H2,1H3 |
Clave InChI |
OPGZZLVMLDJTBW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC(=O)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


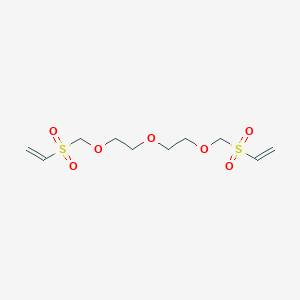
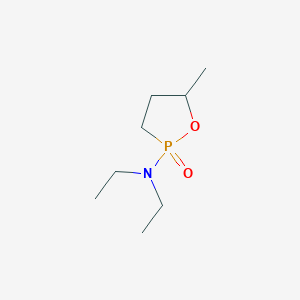

![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)
![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
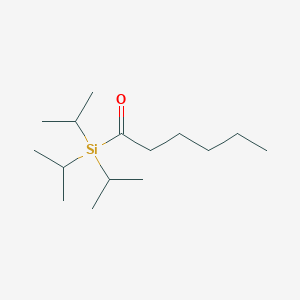
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)


![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)

